6-Chloro-3-propylquinolin-2-amine
Description
Properties
Molecular Formula |
C12H13ClN2 |
|---|---|
Molecular Weight |
220.70 g/mol |
IUPAC Name |
6-chloro-3-propylquinolin-2-amine |
InChI |
InChI=1S/C12H13ClN2/c1-2-3-8-6-9-7-10(13)4-5-11(9)15-12(8)14/h4-7H,2-3H2,1H3,(H2,14,15) |
InChI Key |
PERUYCBTYWFISZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C2C=CC(=CC2=C1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-amino-6-chloro-3-propylquinoline, can be achieved through various classical methods such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods typically involve the cyclization of aniline derivatives with different reagents under acidic or basic conditions.
For instance, the Skraup synthesis involves the reaction of aniline with glycerol and an oxidizing agent like sulfuric acid, resulting in the formation of quinoline . The Friedlander synthesis, on the other hand, involves the condensation of 2-aminobenzophenone with an aldehyde or ketone under acidic conditions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts, to achieve high yields and purity of the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chloro-3-propylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine or iodine . Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-amino-6-chloro-3-propylquinoline can yield quinoline N-oxide derivatives, while substitution reactions can produce various functionalized quinoline derivatives .
Scientific Research Applications
2-Amino-6-chloro-3-propylquinoline has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including malaria and tuberculosis.
Industry: Utilized in the development of dyes, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 2-amino-6-chloro-3-propylquinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes like topoisomerases and kinases, which play crucial roles in DNA replication and cell division . The compound’s ability to bind to these targets disrupts essential cellular processes, leading to its therapeutic effects.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs include:
| Compound Name | Substituents (Position) | Molecular Formula | CAS Number | Key Features |
|---|---|---|---|---|
| 6-Chloro-3-propylquinolin-2-amine | Cl (6), Propyl (3), NH₂ (2) | C₁₂H₁₃ClN₂ | N/A | Target compound; isomer of 7-Cl |
| 7-Chloro-3-propylquinolin-2-amine | Cl (7), Propyl (3), NH₂ (2) | C₁₂H₁₃ClN₂ | 948294-11-9 | Positional isomer; similar MW |
| 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine | Br (6), NH-(3-difluoromethylphenyl) (4) | C₁₇H₁₂BrF₂N₂ | N/A | Halogen variation; aryl amine |
| 7-Chloro-N-isopropyl-2-(pyridin-3-yl)quinolin-4-amine | Cl (7), NH-isopropyl (4), pyridin-3-yl (2) | C₁₈H₁₇ClN₃ | N/A | Heterocyclic substituent; 4-amine |
Key Observations :
- Positional Isomerism: The chloro group’s position (6 vs.
- Halogen Variation : Bromine substitution (e.g., 6-bromo in ) may enhance lipophilicity compared to chlorine, influencing pharmacokinetic properties .
- Amine Position : 2-Amine derivatives (e.g., target compound) contrast with 4-amine analogs (e.g., ), where the latter may exhibit different hydrogen-bonding capabilities .
Key Observations :
- Efficiency : One-step protocols (e.g., ) achieve high yields (83%), advantageous for scale-up .
- Catalysis: Phase-transfer catalysts (PTCs) improve yields in quinoxaline syntheses (80% in ), while microwave-assisted methods () reduce reaction times .
- Temperature Sensitivity: Elevated temperatures (70–75°C) enhance reaction rates and yields in chloroquinoxaline systems .
Physicochemical and Spectral Properties
Limited data are available for the target compound, but analogs provide insights:
Key Observations :
- Spectral Signatures: IR peaks for C=N (~1637 cm⁻¹) and NH₂ (~3320–3448 cm⁻¹) are common in amine-containing quinolines .
- Purification: Column chromatography (silica gel, hexane/EtOAc) is standard for isolating quinoline derivatives .
Q & A
Q. What are the critical safety protocols for handling 6-Chloro-3-propylquinolin-2-amine in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, lab coat) and work in a fume hood. Avoid contact with oxidizing agents due to potential exothermic decomposition. Store in amber vials at 2–8°C under inert gas (Ar). Spill cleanup requires neutralization with 10% NaHCO₃ followed by adsorption with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
